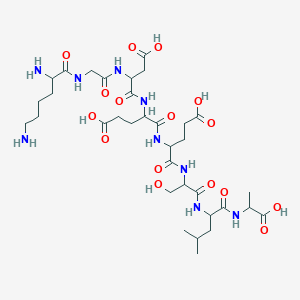

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH is a synthetic peptide composed of a sequence of amino acids. This peptide is known for its unique taste properties, often referred to as the “delicious peptide” due to its umami flavor, which is comparable to the taste of beef soup . The peptide sequence includes lysine, glycine, aspartic acid, glutamic acid, serine, leucine, and alanine, each contributing to its overall taste profile.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH involves standard peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to a growing peptide chain. This can be achieved through solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, where automated synthesizers are used to assemble the peptide chain. The process includes deprotection and purification steps to ensure the final product’s purity and quality. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired peptide from by-products and impurities .

Análisis De Reacciones Químicas

Types of Reactions

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Reduction reactions can occur at disulfide bonds if the peptide contains cysteine residues.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds. Substitution reactions can yield peptide analogs with altered taste or biological activity .

Aplicaciones Científicas De Investigación

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: has several scientific research applications, including:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in taste perception and the interaction between amino acids and taste receptors.

Medicine: Explored for potential therapeutic applications, such as taste enhancers or modulators in food products.

Mecanismo De Acción

The mechanism by which H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH exerts its effects is primarily related to its interaction with taste receptors. The peptide’s umami taste is believed to result from the interaction between its basic and acidic amino acid residues, which stimulate taste receptors on the tongue. This interaction triggers a signal transduction pathway that leads to the perception of umami flavor .

Comparación Con Compuestos Similares

H-DL-Lys-Gly-DL-Asp-DL-Glu-DL-Glu-DL-Ser-DL-Leu-DL-Ala-OH: can be compared to other peptides with similar taste properties, such as:

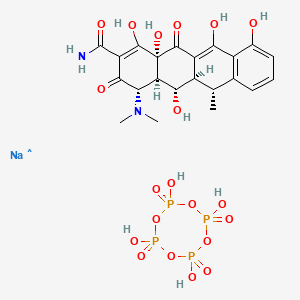

Monosodium Glutamate (MSG): A well-known flavor enhancer that also provides an umami taste.

Aspartame: An artificial sweetener that, while primarily sweet, can have umami-like properties in certain contexts.

Other Peptides: Various other synthetic peptides with sequences designed to mimic or enhance umami flavor

These comparisons highlight the unique combination of amino acids in This compound

Propiedades

IUPAC Name |

4-[[4-carboxy-2-[[3-carboxy-2-[[2-(2,6-diaminohexanoylamino)acetyl]amino]propanoyl]amino]butanoyl]amino]-5-[[1-[[1-(1-carboxyethylamino)-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H57N9O16/c1-16(2)12-21(31(55)38-17(3)34(58)59)42-33(57)23(15-44)43-30(54)20(8-10-26(48)49)40-29(53)19(7-9-25(46)47)41-32(56)22(13-27(50)51)39-24(45)14-37-28(52)18(36)6-4-5-11-35/h16-23,44H,4-15,35-36H2,1-3H3,(H,37,52)(H,38,55)(H,39,45)(H,40,53)(H,41,56)(H,42,57)(H,43,54)(H,46,47)(H,48,49)(H,50,51)(H,58,59) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGRAOYMDDFOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H57N9O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

847.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(9,11-dichloro-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] dicyclohexylmethyl carbonate](/img/structure/B15126248.png)

![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate](/img/structure/B15126262.png)

![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)